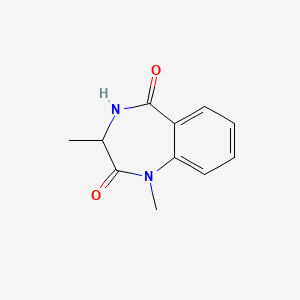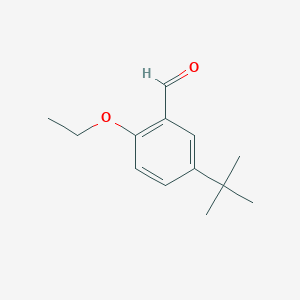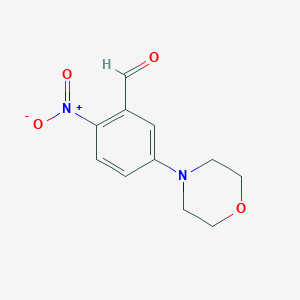![molecular formula C10H8N2O B1309234 2,4-Dihydrochromeno[4,3-c]pyrazole CAS No. 74618-03-4](/img/structure/B1309234.png)
2,4-Dihydrochromeno[4,3-c]pyrazole
Vue d'ensemble
Description
The compound 2,4-Dihydrochromeno[4,3-c]pyrazole is a heterocyclic scaffold that is not directly discussed in the provided papers. However, related compounds such as 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole and 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones have been studied for their biological activities and chemical properties. The former has been shown to inhibit DNA synthesis in animal cells, which suggests potential as a drug for controlling cell proliferation . The latter has been synthesized through a multicomponent reaction and exhibits antibacterial activity, indicating its potential in developing new antibacterial agents .
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions, which are efficient methods for constructing complex molecules from simpler precursors. For instance, the synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones involves the reaction of 3-aminopyrazol-5-ones with substituted salicylic aldehydes and acetylacetic ester . This method could potentially be adapted for the synthesis of 2,4-Dihydrochromeno[4,3-c]pyrazole by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-Dihydrochromeno[4,3-c]pyrazole, such as 2-alkoxy-4-phenyl-2,3-dihydropyran[2,3-c]pyrazoles, has been analyzed for conformational equilibria. The study of these compounds reveals that steric interactions and the anomeric effect play significant roles in determining their conformational preferences . These findings could be relevant to the conformational analysis of 2,4-Dihydrochromeno[4,3-c]pyrazole, as similar intramolecular forces may influence its structure.
Chemical Reactions Analysis
The chemical reactions of related heterocyclic compounds often involve interactions with biological molecules. For example, 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole inhibits DNA synthesis in animal cells, and this effect is modulated by nucleosides such as deoxyguanosine and deoxycytidine . These interactions suggest that 2,4-Dihydrochromeno[4,3-c]pyrazole may also participate in selective chemical reactions with biomolecules, which could be explored for therapeutic applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,4-Dihydrochromeno[4,3-c]pyrazole are not directly reported in the provided papers, the properties of structurally related compounds can offer insights. For example, the conformational analysis of 2-alkoxy-4-phenyl-2,3-dihydropyran[2,3-c]pyrazoles provides information on how substituents and heteroatoms affect the physical properties of these molecules . Additionally, the antibacterial activity of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones indicates that these compounds have chemical properties that enable them to interact with bacterial cells . These studies suggest that 2,4-Dihydrochromeno[4,3-c]pyrazole may have unique physical and chemical properties that could be elucidated through further research.
Applications De Recherche Scientifique
Antitumor Activity
A study conducted by Chen et al. (2012) synthesized a series of 1,4-diaryl-1,4-dihydrochromeno[4,3-c]pyrazoles and tested them for antitumor activities against MCF-7 and HL-60 cells. Among these compounds, 1,4-bis(4-chlorophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole demonstrated potent antitumor activity in vitro, with minimum IC50 values of 25.31 μg mL−1 and 13.86 μg mL−1 against MCF-7 and HL-60 cells respectively (Chen, Wang, & Su, 2012).
Synthetic Applications
- Anionic Annelation Techniques : Pawlas et al. (2001) developed novel anionic annelation tactics for constructing fused heteroaromatic frameworks, which included the synthesis of 1,4-dihydrochromeno[4,3-c]pyrazoles. This method extended the synthesis technique for various substituted compounds (Pawlas, Vedsø, Jakobsen, Huusfeldt, & Begtrup, 2001).
- One-Pot Synthesis : A study by Sadat-Ebrahimi et al. (2016) described the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridines using a simple, efficient one-pot, three-component procedure. This synthesis involved the use of a heterogeneous nanoporous acid catalyst (Sadat-Ebrahimi, Katebi, Pirali-Hamedani, Moghimi, Yahya‐Meymandi, Mahdavi, Shafiee, & Foroumadi, 2016).
Safety and Hazards
The safety data sheet for pyrazole, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Orientations Futures
The synthesis of pyrazole derivatives, including 2,4-Dihydrochromeno[4,3-c]pyrazole, has seen significant progress in recent years, particularly with the integration of green methodologies. Future research directions include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
Mécanisme D'action
Target of Action:
We know that the pyrazole fragment is present in a wide range of biologically active compounds, including fungicides, anti-inflammatory agents, antibacterial drugs, and analgesics
Mode of Action:
The synthesis of 2,4-Dihydrochromeno[4,3-c]pyrazole involves a regioselective method. Ethyl diazoacetate reacts with 2-substituted 3-nitro-2H-chromenes via an AgOAc-catalyzed 1,3-dipolar cycloaddition. This process leads to the formation of ethyl 3,4-dihydrochromeno[3,4-c]pyrazole-1-carboxylates . The initially formed Δ1-pyrazolines subsequently isomerize into more stable Δ2-pyrazolines, which then transform into pyrazoles by eliminating HNO2 (nitrous acid) (Scheme 1) .
Propriétés
IUPAC Name |
1,4-dihydrochromeno[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-4-9-8(3-1)10-7(6-13-9)5-11-12-10/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESSNIBRKZKEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319586 | |
| Record name | 1,4-dihydrochromeno[4,3-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,4-Dihydrochromeno[4,3-c]pyrazole | |
CAS RN |
74618-03-4 | |
| Record name | 1,4-dihydrochromeno[4,3-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,4-Dihydrochromeno[4,3-c]pyrazoles interesting as potential antitumor agents?
A: Research indicates that certain derivatives within this class demonstrate promising in vitro antitumor activity. Specifically, 1,4-bis(4-chlorophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole exhibited potent activity against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines. [] This suggests that further exploration of this chemical scaffold could lead to the development of novel antitumor therapies.
Q2: What are the common synthetic strategies for obtaining 2,4-Dihydrochromeno[4,3-c]pyrazoles?
A: A key method highlighted in the research involves utilizing readily available flavanone derivatives as starting materials. One efficient approach involves reacting flavanone-4-arylhydrazones with a Vilsmeier reagent, specifically Bis(trichloromethyl) carbonate in DMF, to yield the desired 4-phenyl-2,4-dihydrochromeno[4,3-c]pyrazoles. [, ] This method offers a relatively mild and straightforward route for synthesizing these compounds.
Q3: How does the structure of 2,4-Dihydrochromeno[4,3-c]pyrazoles influence their antitumor activity?
A: While the provided research focuses primarily on synthesis, it does highlight the superior antitumor activity of 1,4-bis(4-chlorophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole compared to its 2,4-diaryl counterparts. [] This suggests that the position of the aryl substituents on the pyrazole ring significantly impacts the compound's interaction with its biological target and subsequent antitumor effects. Further research is needed to fully elucidate the structure-activity relationships within this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-1-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1309161.png)





![Ethyl 5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazino]-2,4-pentadienoate](/img/structure/B1309189.png)


![ethyl 2-[2-(2,4-dichlorostyryl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B1309196.png)

![(E)-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-2-(methylsulfonyl)-2-propenenitrile](/img/structure/B1309198.png)